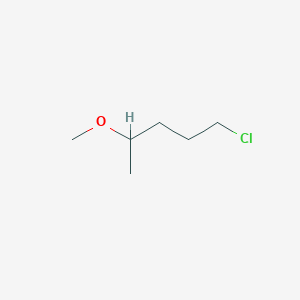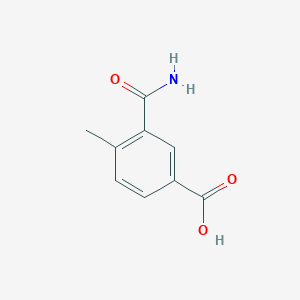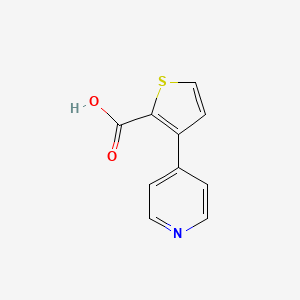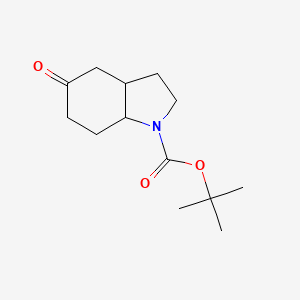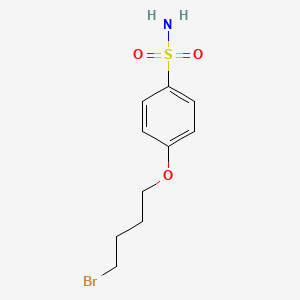
4-(4-Bromobutoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromobutoxy)benzenesulfonamide is an organic compound with the molecular formula C10H13BrO3S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-bromobutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobutoxy)benzenesulfonamide typically involves the reaction of 4-bromobutanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-bromobutanol is replaced by the sulfonyl chloride group, forming the desired product.
-
Step 1: Preparation of 4-bromobutanol
- 1,4-Butanediol is reacted with hydrobromic acid to form 4-bromobutanol.
- Reaction conditions: Reflux in the presence of a catalyst such as sulfuric acid.
-
Step 2: Synthesis of this compound
- 4-Bromobutanol is reacted with benzenesulfonyl chloride in the presence of pyridine.
- Reaction conditions: Room temperature, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromobutoxy)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
-
Nucleophilic Substitution
- Reagents: Amines, thiols, alkoxides.
- Conditions: Room temperature, in the presence of a base such as sodium hydroxide or potassium carbonate.
-
Oxidation
- Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperature.
-
Reduction
- Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
- Conditions: Anhydrous conditions, room temperature or slightly elevated temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines.
Aplicaciones Científicas De Investigación
4-(4-Bromobutoxy)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting carbonic anhydrase enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a probe for studying enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromobutoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, in medicinal chemistry, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various therapeutic effects, including anti-cancer and anti-inflammatory activities.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromobutoxy)benzene: Similar structure but lacks the sulfonamide group.
Benzenesulfonamide: Lacks the 4-bromobutoxy substitution.
4-Bromobutyl phenyl ether: Similar structure but lacks the sulfonamide group.
Uniqueness
4-(4-Bromobutoxy)benzenesulfonamide is unique due to the presence of both the 4-bromobutoxy and sulfonamide groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
130840-22-1 |
|---|---|
Fórmula molecular |
C10H14BrNO3S |
Peso molecular |
308.19 g/mol |
Nombre IUPAC |
4-(4-bromobutoxy)benzenesulfonamide |
InChI |
InChI=1S/C10H14BrNO3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14) |
Clave InChI |
IWECJQRTGYPRJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCCCBr)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)


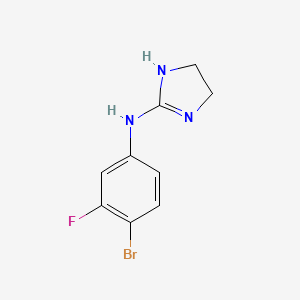
![1-[2-Hydroxy-3-(methylamino)propyl]cyclopropane-1-carbonitrile](/img/structure/B13196804.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B13196806.png)
